N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide is a benzothiazole-based acetamide derivative characterized by a benzothiazole ring fused to a hydroxyphenyl group and a 5-chlorothiophene moiety linked via an acetamide bridge. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties . The hydroxyphenyl group enhances solubility through hydrogen bonding, while the 5-chlorothiophene substituent introduces electron-withdrawing effects that may influence reactivity and target binding . This compound belongs to a broader class of N-substituted acetamides, which often exhibit structural mimicry of bioactive molecules, such as penicillin derivatives, and demonstrate strong coordination capabilities in crystal lattices .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S2/c20-17-8-6-12(25-17)10-18(24)21-11-5-7-15(23)13(9-11)19-22-14-3-1-2-4-16(14)26-19/h1-9,23H,10H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLKWLJQCFISQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CC4=CC=C(S4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.
Incorporation of the chlorothiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the acetamide linkage: This is typically achieved through amide bond formation using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms in the chlorothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Benzothiazole vs. Thiazole : The target compound’s benzothiazole ring enables π-π stacking interactions, contrasting with simpler thiazole derivatives like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which relies on dichlorophenyl-thiazole twisting (79.7°) for crystal packing .
Hydroxyphenyl Contribution: The 4-hydroxyphenyl group in the target compound and N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide facilitates hydrogen bonding, improving solubility and crystal stability compared to non-hydroxylated analogs like BZ-IV .
Chlorine Substituents : The 5-chlorothiophene in the target compound introduces steric and electronic effects distinct from dichlorophenyl groups in or chloroacetamide intermediates in synthesis .
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound : The hydroxyphenyl and benzothiazole groups may form intermolecular N–H⋯O or O–H⋯N bonds, similar to the R₂²(8) graph-set motifs observed in .
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide : Exhibits intramolecular N–H⋯O bonds (2.86 Å) and π-π stacking (3.6–3.9 Å) between benzothiazole and hydroxyphenyl rings .
Bioactivity and Pharmacological Potential
- Anticancer Activity : Benzothiazoles like BZ-IV show moderate anticancer activity, attributed to their ability to intercalate DNA or inhibit kinases . The target compound’s chlorothiophene may enhance selectivity for sulfur-rich enzyme active sites.
- Antimicrobial Potential: Thiophene-containing analogs (e.g., 2-[(5-chlorothiophen-2-yl)methoxy]phenylacetamide in ) exhibit antimicrobial properties, suggesting the target compound could share similar efficacy.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities, particularly in medicinal chemistry. This compound has been studied for its potential anticancer properties and its mechanism of action against various biological targets.
- Molecular Formula : C20H16ClN3O2S
- Molecular Weight : 403.87 g/mol
- CAS Number : 332152-69-9
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. Benzothiazole derivatives have shown potential in targeting various proteins involved in cancer progression, such as:
- DprE1 : A target for anti-tubercular compounds.
- Proteins involved in apoptosis : The compound may induce apoptosis in cancer cells by activating caspases and other pro-apoptotic factors.
Biological Activity
Research has demonstrated that benzothiazole derivatives exhibit significant anticancer activity across various cancer cell lines. The following table summarizes some key findings related to the biological activity of similar compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.57 | Inhibition of cell proliferation |
| Compound B | U-937 (leukemia) | 0.4 | Induction of apoptosis |
| Compound C | B16-F10 (melanoma) | 10 | Targeting mitochondrial pathways |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of benzothiazole derivatives against various human cancer cell lines, including MCF-7 and U-937. The results indicated that compounds with hydroxyl substitutions demonstrated superior activity compared to those with alkoxy or methyl sulfonyl groups .
- Mechanistic Insights : Another investigation focused on the structure-activity relationship (SAR) of benzothiazole derivatives, revealing that the presence of electron-withdrawing groups significantly enhanced their anticancer potency. Compounds with specific substitutions showed log GI50 values ranging from -5.48 to -6.0 across different cancer types .
- Pharmacokinetics : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated favorable pharmacokinetic profiles for synthesized benzothiazole derivatives, suggesting their potential for further development as therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, starting with coupling a benzothiazole-containing amine with a chlorothiophene-acetyl chloride derivative. Key steps include:
- Amide bond formation : Reacting 2-amino-5-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl derivatives with 2-(5-chlorothiophen-2-yl)acetyl chloride in a polar aprotic solvent (e.g., dioxane or dichloromethane) under reflux .
- Base catalysis : Triethylamine is often used to neutralize HCl generated during the reaction, ensuring optimal pH for nucleophilic acyl substitution .
- Purification : Recrystallization from ethanol-DMF mixtures improves purity, while thin-layer chromatography (TLC) monitors reaction progress .
Critical parameters include temperature control (20–25°C for exothermic steps), solvent choice (to stabilize intermediates), and stoichiometric ratios to minimize side products .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the benzothiazole, hydroxyphenyl, and chlorothiophene moieties by identifying aromatic proton environments and acetamide carbonyl signals (~168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peaks) and detects fragmentation patterns indicative of the benzothiazole-thiophene linkage .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves conformational details, such as dihedral angles between aromatic rings, which influence biological activity .
Q. How is the initial biological activity of this compound assessed in vitro?
- Enzyme inhibition assays : Test against targets like lipoxygenase or kinases using spectrophotometric methods to measure IC values .
- Antimicrobial screening : Employ broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction . Controls include untreated cells and reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be elucidated?
- Kinetic studies : Monitor reaction rates via HPLC under varying temperatures and solvent polarities to identify rate-determining steps .
- Isotopic labeling : Use O-labeled acetyl chloride to track oxygen incorporation in the amide bond via MS, confirming nucleophilic attack pathways .
- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for acyl transfer reactions .
Q. What strategies resolve contradictions in crystallographic data interpretation, such as disordered solvent molecules or twinning?
- SHELX refinement : Use SHELXL for high-resolution data to apply restraints/constraints on disordered regions. For twinned data, the HKLF 5 format in SHELXL enables twin-law corrections .
- Multi-temperature XRD : Collect data at 100 K and 298 K to distinguish static disorder from dynamic motion .
- Complementary techniques : Pair XRD with solid-state NMR to validate hydrogen-bonding networks and molecular packing .
Q. How can discrepancies in reported bioactivity data (e.g., varying IC50_{50}50 values across studies) be systematically addressed?
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure consistency in inoculum size and incubation conditions .
- Proteomic profiling : Use LC-MS/MS to verify target engagement in cellular assays, distinguishing direct inhibition from off-target effects .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify variables (e.g., cell line heterogeneity, serum concentration) contributing to variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
